molecular formula C19H23N3O5S B2641003 N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 920232-66-2

N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2641003
CAS No.: 920232-66-2
M. Wt: 405.47
InChI Key: WGAINEIPHFFEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule featuring a cyclopenta[d]pyrimidin-2-one core fused with a thioacetamide linkage. Key structural elements include:

  • Thioacetamide bridge: A sulfur-containing linker (-S-CH2-C(O)-NH-) that enhances molecular flexibility and may influence pharmacokinetic properties.
  • 2,4-Dimethoxyphenyl group: Aromatic substituent with electron-donating methoxy groups, likely modulating solubility and target affinity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-12-6-7-14(16(10-12)27-2)20-17(24)11-28-18-13-4-3-5-15(13)22(8-9-23)19(25)21-18/h6-7,10,23H,3-5,8-9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAINEIPHFFEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, through a review of relevant literature and research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into two main components: a 2,4-dimethoxyphenyl moiety and a thioacetamide linked to a tetrahydro-cyclopenta[d]pyrimidine derivative. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Properties

Recent studies highlight the anticancer potential of pyrimidine derivatives, including those similar to our compound. Pyrido[2,3-d]pyrimidines have been noted for their ability to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Compounds in this class have shown efficacy against key kinases involved in cancer progression, such as CDK4 and EGFR .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .
  • Cell Cycle Arrest : Some compounds lead to G2/M cell cycle arrest, further inhibiting cancer cell proliferation .

The proposed mechanisms for the anticancer activity include:

  • Targeting Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and survival.
  • Modulation of Enzymatic Activity : It can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells may also contribute to its cytotoxic effects.

Case Studies

  • In Vitro Studies : A study reported the synthesis of various pyrido[2,3-d]pyrimidine derivatives, demonstrating significant growth inhibition in HepG-2 and HCT-116 cell lines compared to doxorubicin, with IC50 values indicating potent activity .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyrimidine core can enhance biological activity. For instance, the introduction of hydrophilic groups improved anticancer efficacy significantly compared to hydrophobic analogs .

Data Table

CompoundCell LineIC50 (μM)Mechanism
DoxorubicinHCT-11612.8Topoisomerase inhibitor
Pyrido[2,3-d]pyrimidine 1HCT-1166.9CDK inhibition
Pyrido[2,3-d]pyrimidine 2HepG-25.9Apoptosis induction
N-(2,4-dimethoxyphenyl)...PC-3TBDTBD

Comparison with Similar Compounds

2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()

  • Core: Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one fused with a thiophene ring.
  • Substituents : 4-Chlorophenyl (electron-withdrawing) at position 3; 2-isopropylphenyl on the acetamide.
  • Key differences : Replacement of the 2-hydroxyethyl group with a thiophene ring reduces polarity. The 4-chloro and isopropyl groups may enhance lipophilicity compared to the target compound’s dimethoxyphenyl and hydroxyethyl moieties.
  • Synthesis: Similar acetamide coupling strategies (e.g., reflux with sodium acetate in ethanol) are used, yielding ~85% in analogs .

N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ()

  • Core: Cyclopenta[4,5]thieno[2,3-d]pyrimidine without a ketone group.
  • Substituents : Acetamide linked via an ether oxygen to a phenyl group.
  • Key differences: Lack of a thioacetamide bridge and pyrimidinone oxygen alters binding interactions. The compound exhibits moderate antiproliferative activity (LC-MS: m/z 326.0 [M+H]+), suggesting the target compound may share similar bioactivity .

Dihydropyrimidin-Thioacetamide Derivatives

2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18, )

  • Core : 4-Oxo-3,4-dihydropyrimidine.
  • Substituents : 2,4-Dimethoxyphenyl (matching the target compound) and trifluoromethyl benzothiazole.
  • Key differences : The benzothiazole group introduces strong electron-withdrawing effects, contrasting with the target’s hydroxyethyl group. This compound showed potent CK1 inhibition, highlighting the importance of the dimethoxyphenyl moiety in kinase targeting .

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (Compound 5.4, )

  • Core : 6-Oxo-1,6-dihydropyrimidine.
  • Substituents : 4-Chlorophenyl on acetamide; methyl group at pyrimidine position 3.
  • Synthesis : Yielded 76% via thioacetamide coupling, with m.p. >282°C indicating high crystallinity. The chlorophenyl group may reduce solubility compared to the target’s dimethoxyphenyl .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Yield (%) m.p. (°C) Bioactivity
Target Compound Cyclopenta[d]pyrimidin-2-one 2,4-Dimethoxyphenyl, 2-hydroxyethyl N/A N/A Hypothesized kinase inhibition
(MFCD03474590) Cyclopenta[4,5]thieno[2,3-d]pyrim 4-Chlorophenyl, 2-isopropylphenyl ~85 N/A Not reported
(Compound 18) Dihydropyrimidin-4-one 2,4-Dimethoxyphenyl, trifluoromethyl-BTZ N/A N/A CK1 inhibition
(Compound 5.4) Dihydropyrimidin-6-one 4-Chlorophenyl, methyl 76 >282 Antiproliferative
Cyclopenta[4,5]thieno[2,3-d]pyrim Phenyl ether-acetamide 53 197–198 Antiproliferative (m/z 326.0)

Key Research Findings and Implications

Substituent Effects : The 2,4-dimethoxyphenyl group (as in ) enhances target affinity in kinase inhibitors, while chlorophenyl groups () improve lipophilicity but may reduce solubility .

Synthetic Yields : Thioacetamide coupling reactions typically yield 75–85% across analogs, suggesting reliable scalability for the target compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodology :

  • Use multi-step protocols with controlled temperature (e.g., 50–80°C) and pH (neutral to slightly basic). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for thioacetamide bond formation .
  • Monitor intermediates via thin-layer chromatography (TLC) and purify final products using column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) .
  • Validate purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Analyze aromatic protons (δ 6.8–8.3 ppm), acetamide NH (δ ~10.1 ppm), and cyclopenta[d]pyrimidine protons (δ 2.0–3.2 ppm). Compare with reference data from structurally analogous compounds (e.g., cyclopenta-thienopyrimidine derivatives) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using ESI-MS or LC-MS .
  • Elemental analysis : Verify C, H, N, and S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against specific therapeutic targets?

  • Methodology :

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., cyclin-dependent kinases) due to the compound’s pyrimidine core .
  • In vitro assays : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT) for cytotoxicity profiling. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodology :

  • Comparative structural analysis : Evaluate substituent effects (e.g., 2,4-dimethoxyphenyl vs. 4-chlorophenyl) on target selectivity using molecular docking (AutoDock Vina) .
  • Batch variability checks : Re-synthesize the compound under standardized conditions and re-test activity in parallel with original samples .
  • Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in bioactivity (e.g., correlation between logP and membrane permeability) .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and off-target effects?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), bioavailability, and CYP450 inhibition .
  • Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with the pyrimidine N1 atom) using MOE or Schrödinger .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Prodrug design : Modify the 2-hydroxyethyl group to a metabolically stable moiety (e.g., trifluoroethyl) while retaining solubility .
  • Isotope labeling : Synthesize deuterated analogs at labile positions (e.g., acetamide NH) to track metabolic pathways via LC-MS/MS .
  • Liver microsome assays : Incubate with human hepatocytes to identify major metabolites and refine structural modifications .

Technical Notes

Q. What purification methods are recommended post-synthesis to remove byproducts?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate pure crystals .
  • Flash chromatography : Employ silica gel with ethyl acetate/methanol (95:5) to separate polar impurities .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s selectivity?

  • Methodology :

  • Substituent scanning : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 3,5-dimethylphenyl) and test against isoforms of the target enzyme .
  • Free-Wilson analysis : Quantify contributions of specific groups (e.g., methoxy vs. ethoxy) to activity using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.